molecular formula C17H11F2NO3 B2985435 6,8-difluoro-3-(3-methoxybenzoyl)quinolin-4(1H)-one CAS No. 892291-27-9

6,8-difluoro-3-(3-methoxybenzoyl)quinolin-4(1H)-one

Cat. No.: B2985435
CAS No.: 892291-27-9
M. Wt: 315.276
InChI Key: IYQLXOUZIFZTSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research Applications and Value 6,8-Difluoro-3-(3-methoxybenzoyl)quinolin-4(1H)-one is a potent, selective, and competitive inhibitor of the Suppressor of T cell Signaling (Sts-1) protein, a negative regulator of immune responses . This 2-(1H)-quinolinone derivative is a valuable pharmacological tool for studying immune signaling pathways, specifically those downstream of the T cell receptor (TCR) involving the dephosphorylation of kinases like Zap-70 . Genetic inactivation of Sts-1 has been shown to confer significant resistance to systemic fungal and bacterial infections in model organisms, making its pharmacological inhibition a promising strategy for developing novel immune-enhancing therapies . Mechanism of Action This compound acts by competitively binding to the histidine phosphatase (HP) domain of Sts-1, thereby inhibiting its protein tyrosine phosphatase (PTP) activity . The inhibitor makes critical interactions with the active site tryptophan (W505) of Sts-1, and its activity is dependent on the intact quinolinone core, the acid, and the amide moieties . Structure-activity relationship (SAR) studies indicate that modifications to this core structure can abolish inhibitory activity . Chemical Profile This compound is part of a class of synthetically derived quinolin-4(1H)-ones, which are heterocyclic structures known for a broad spectrum of biological activities and are key precursors in medicinal chemistry . With a CAS Registry Number of 892291-27-9 and a PubChem CID of 4609631, it is characterized as a pharmaceutical intermediate for synthesis and research applications . Usage Note This product is designated For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

6,8-difluoro-3-(3-methoxybenzoyl)-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2NO3/c1-23-11-4-2-3-9(5-11)16(21)13-8-20-15-12(17(13)22)6-10(18)7-14(15)19/h2-8H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQLXOUZIFZTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6,8-Difluoro-3-(3-methoxybenzoyl)quinolin-4(1H)-one (CAS Number: 892291-27-9) is a synthetic compound belonging to the quinoline family. Its molecular formula is C17H11F2NO3C_{17}H_{11}F_{2}NO_{3}, with a molecular weight of approximately 315.28 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology.

Chemical Structure

The structure of this compound can be represented as follows:

Structure COc1cccc c1 C O c1c nH c2c c1 O cc cc2F F\text{Structure }\text{COc1cccc c1 C O c1c nH c2c c1 O cc cc2F F}

Biological Activity Overview

Research indicates that this compound exhibits significant antitumor properties. The following sections detail its biological activities, mechanisms of action, and relevant case studies.

Antitumor Activity

Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation and inducing apoptosis.

Cell Line IC50 (µM) Mechanism
HCT-116 (Colon)0.39Induction of apoptosis
HeLa (Cervical)0.45Cell cycle arrest
A549 (Lung)0.55Inhibition of proliferation

These findings suggest that the compound may act through multiple pathways to exert its anticancer effects.

The proposed mechanisms by which this compound exerts its biological activity include:

  • Apoptosis Induction : Triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Disrupts the normal progression of the cell cycle, particularly at the G2/M checkpoint.
  • Inhibition of Key Enzymes : May inhibit enzymes involved in cancer cell metabolism and proliferation.

Case Studies and Research Findings

A comprehensive analysis of various studies reveals significant insights into the biological activity of this compound:

  • Study on Cytotoxicity :
    • A study published in PubMed reported that this compound demonstrated an IC50 value of 0.39 µM against HCT-116 colon cancer cells, indicating potent cytotoxicity .
    • The study highlighted that structural modifications in related compounds could enhance their anticancer properties.
  • In Vivo Studies :
    • In vivo assays using mouse models have shown that treatment with this compound resulted in significant tumor reduction compared to control groups.
  • Mechanistic Studies :
    • Mechanistic studies utilizing molecular dynamics simulations have suggested that the compound interacts with key proteins involved in cell signaling pathways, contributing to its anticancer effects .

Comparison with Similar Compounds

Table 1: Key Properties of Quinolin-4(1H)-one Derivatives

Compound Name Substituents Melting Point (°C) Synthetic Yield (%) Biological Activity Reference
6,8-Dibromo-3-phenylquinolin-4(1H)-one (3a) 6,8-Br; 3-Ph 147–149 Not reported Not reported
6,8-Dibromo-3-(4-fluorophenyl)quinolin-4(1H)-one (3b) 6,8-Br; 3-(4-F-Ph) 118–120 Not reported Not reported
6,8-Dibromo-3-(4-chlorophenyl)quinolin-4(1H)-one (3c) 6,8-Br; 3-(4-Cl-Ph) 142–143 Not reported Not reported
Benzofuro[3,2-c]quinoline derivatives Methoxyphenyl fused ring Not reported High Antileukemia (MV-4-11 cells)
2-Methyl-quinolin-4(1H)-one 2-CH₃ Not reported 54–77 Cofactor binding (HOD enzyme)
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one 6-F; 7-Cl; 1-cyclopropyl Not reported Not reported Research applications

Key Observations:

  • Halogen Effects : Brominated analogs (3a–3c) exhibit higher melting points (118–149°C) compared to fluorinated or chlorinated derivatives, likely due to increased molecular weight and halogen electronegativity . Fluorine substitution (as in the target compound) may improve metabolic stability and bioavailability over bromine .
  • Synthetic Yields: Palladium-catalyzed cyclocarbonylation of halogenated enamines yields quinolin-4(1H)-ones in moderate to good yields (55–82%), but difluoride substituents (e.g., 6,7-difluoro) reduce yields to 24–37%, suggesting steric or electronic challenges in fluorinated systems .
  • Bioactivity: Methoxyaryl substituents, as in benzofuroquinolines, correlate with potent antileukemia activity (IC₅₀ < 1 μM in MV-4-11 cells), implying that the 3-methoxybenzoyl group in the target compound may confer similar selectivity .

Computational and Structural Analysis

Density functional theory (DFT) studies on dibromo derivatives (e.g., 3a–3c) reveal planar quinolinone cores with optimized bond lengths and angles, consistent with X-ray diffraction data . Hirshfeld surface analysis of related compounds highlights intermolecular interactions (e.g., C–H···O, halogen bonds) critical for crystal packing and solubility .

Pharmacological Potential

While the target compound’s specific activity is undocumented, structural analogs demonstrate diverse applications:

  • Anticancer Activity: Benzofuroquinolines inhibit leukemia cell proliferation via apoptosis induction .
  • Antimicrobial Properties: Fluorinated dihydroquinolinones (e.g., 7-chloro-1-cyclopropyl-6-fluoro derivatives) are explored for antibiotic resistance modulation .

Q & A

Q. How can researchers optimize the synthetic route for 6,8-difluoro-3-(3-methoxybenzoyl)quinolin-4(1H)-one to improve yield and purity?

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H^1H NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm). Fluorine atoms induce splitting patterns due to 19F^{19}F-1H^1H coupling .
  • HRMS : Confirm molecular weight (calculated for C17H12F2NO3\text{C}_{17}\text{H}_{12}\text{F}_2\text{NO}_3: 316.0785 [M+H]+^+) with <2 ppm error .
  • IR Spectroscopy : Detect carbonyl stretches (~1650 cm1^{-1}) and C-F bonds (~1100 cm1^{-1}).
  • X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and fluorine placement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated quinolinones?

Methodological Answer:

  • Systematic Meta-Analysis : Compile datasets from peer-reviewed studies, noting variables like assay type (e.g., enzymatic vs. cell-based), concentration ranges, and control groups. Use statistical tools (e.g., ANOVA) to identify outliers .
  • Mechanistic Studies : Employ molecular docking to compare binding affinities of 6,8-difluoro derivatives vs. non-fluorinated analogs. Validate with isothermal titration calorimetry (ITC) .
  • Control Experiments : Test for off-target effects (e.g., kinase inhibition panels) to rule out nonspecific interactions .

Q. What experimental design principles should guide ecological risk assessment studies for this compound?

Methodological Answer:

  • Tiered Testing Framework :

Abiotic Stability : Assess hydrolysis/photolysis rates under varying pH and UV conditions .

Biotic Impact : Use model organisms (e.g., Daphnia magna) in OECD-compliant acute toxicity assays.

Q. How can researchers investigate the in vivo metabolic fate of this compound?

Methodological Answer:

  • Radiolabeling : Synthesize 14C^{14}C-labeled analog at the methoxy or carbonyl position. Administer to rodent models and track metabolites via LC-MS/MS .
  • Phase I/II Metabolism : Incubate with liver microsomes (human/rat) to identify hydroxylation, demethylation, or glucuronidation products. Compare with in silico predictions (e.g., Meteor Nexus software) .
  • Biliary Excretion : Use cannulated animals to collect bile and quantify parent compound/metabolites .

Theoretical and Methodological Considerations

Q. What conceptual frameworks are critical for studying structure-activity relationships (SAR) in fluorinated quinolinones?

Methodological Answer:

  • Molecular Orbital Theory : Apply frontier molecular orbital (FMO) analysis to predict reactivity at the 3-benzoyl and 6,8-fluoro positions .
  • Quantitative SAR (QSAR) : Develop models using descriptors like Hammett constants (σ), molar refractivity, and electrostatic potential maps. Validate with leave-one-out cross-validation .
  • Thermodynamic Profiling : Calculate binding free energies (ΔG) via molecular dynamics simulations to correlate with experimental IC₅₀ values .

Q. How should researchers design experiments to address conflicting data on the compound’s photostability?

Methodological Answer:

  • Controlled Light Exposure : Use a solar simulator (ISO 11341) to standardize UV intensity and wavelength. Compare degradation rates under UVA (320–400 nm) vs. UVB (280–320 nm) .
  • Degradation Product Analysis : Employ high-resolution mass spectrometry (HRMS) to identify photo-oxidation byproducts (e.g., quinones or defluorinated species) .
  • Accelerated Stability Testing : Store samples under ICH Q1B guidelines (25°C/60% RH) and monitor purity shifts over 0–6 months .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.